3-Bromo-6,8-difluoro-4-hydroxyquinoline
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Overview
Description
Preparation Methods
The synthesis of 3-Bromo-6,8-difluoro-4-hydroxyquinoline typically involves the bromination and fluorination of quinoline derivatives. One common synthetic route includes the reaction of 6,8-difluoroquinoline with bromine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
3-Bromo-6,8-difluoro-4-hydroxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-6,8-difluoro-4-hydroxyquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-6,8-difluoro-4-hydroxyquinoline involves its interaction with molecular targets such as enzymes and proteins . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its action are still under investigation, but it is known to interfere with cellular processes by modulating protein interactions .
Comparison with Similar Compounds
3-Bromo-6,8-difluoro-4-hydroxyquinoline can be compared with other quinoline derivatives, such as:
- 8-Bromo-4-hydroxyquinoline-3-carboxylic acid
- 8-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester
These compounds share similar structural features but differ in their functional groups and specific applications.
Properties
CAS No. |
1065087-96-8 |
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Molecular Formula |
C9H4BrF2NO |
Molecular Weight |
260.03 g/mol |
IUPAC Name |
3-bromo-6,8-difluoro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H4BrF2NO/c10-6-3-13-8-5(9(6)14)1-4(11)2-7(8)12/h1-3H,(H,13,14) |
InChI Key |
HHPIDHDCTQYXMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)Br)F)F |
Origin of Product |
United States |
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